3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

Catalog No.
S1491937
CAS No.
131000-16-3
M.F
C3H4O4
M. Wt
106.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

CAS Number

131000-16-3

Product Name

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid

IUPAC Name

3-hydroxy-2-oxo(2,3-13C2)propanoic acid

Molecular Formula

C3H4O4

Molecular Weight

106.05 g/mol

InChI

InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1

InChI Key

HHDDCCUIIUWNGJ-ZDOIIHCHSA-N

SMILES

C(C(=O)C(=O)O)O

Synonyms

3-Hydroxy-2-oxopropanoic-2,3-13C2 Acid; [2,3-13C2]-3-Hydroxypyruvic Acid;

Canonical SMILES

C(C(=O)C(=O)O)O

Isomeric SMILES

[13CH2]([13C](=O)C(=O)O)O

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is a labeled compound with the molecular formula C3H4O4 and a molecular weight of 106.05 g/mol. This compound is a derivative of propanoic acid, specifically modified by the incorporation of carbon-13 isotopes at positions 2 and 3. The presence of these isotopes allows for enhanced tracking in various analytical techniques, particularly in nuclear magnetic resonance spectroscopy. This compound is significant in scientific research applications due to its unique isotopic labeling, which aids in studying metabolic pathways and reaction mechanisms .

  • Oxidation: It can be oxidized further to yield carbon dioxide and water.
  • Reduction: The compound can be reduced to form 3-hydroxypropanoic acid.
  • Substitution: Nucleophilic substitution reactions can occur where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Halides, amines under basic or acidic conditions.

Major Products Formed

  • From Oxidation: Carbon dioxide and water.
  • From Reduction: 3-Hydroxypropanoic acid.
  • From Substitution: Various substituted derivatives depending on the specific reagent used.

The biological activity of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid primarily revolves around its role as a substrate in enzymatic reactions. Its incorporation into metabolic pathways allows researchers to trace its transformation into different metabolites. This tracing is crucial for understanding enzyme functions and metabolic processes in biological systems. The isotopic labeling facilitates detailed studies using techniques such as nuclear magnetic resonance spectroscopy, providing insights into the dynamics of metabolic pathways .

The synthesis of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid typically involves the incorporation of carbon-13 isotopes into the propanoic acid structure. A common method includes:

  • Oxidation of 2-hydroxypropanoic acid using labeled reagents.
  • Reaction conditions often involve oxidizing agents like potassium permanganate or chromium trioxide under controlled temperatures and pH levels.

For industrial production, similar oxidation methods are optimized for higher yields and purity, often incorporating purification steps such as crystallization or chromatography to meet required specifications .

3-Hydroxy-2-oxo(2,3-13C2)propanoic acid finds extensive applications in various fields:

  • Chemistry: Used as a labeled compound in nuclear magnetic resonance spectroscopy to study reaction mechanisms and molecular structures.
  • Biology: Employed in metabolic studies to trace carbon atom incorporation and transformation in biological systems.
  • Medicine: Utilized in drug development and pharmacokinetics to understand pharmaceutical metabolic pathways.
  • Industry: Applied in producing labeled compounds for diverse industrial applications, including the synthesis of complex molecules .

Interaction studies involving 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid focus on its role as a substrate in various biochemical pathways. The isotopic labeling enables researchers to monitor interactions with enzymes and other biomolecules, providing insights into metabolic processes and enzyme kinetics. Studies often utilize techniques such as nuclear magnetic resonance spectroscopy to visualize these interactions at a molecular level .

Several compounds share structural similarities with 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid:

Compound NameStructure DescriptionUnique Features
2-Oxo-3-hydroxypropanoic acidSimilar structure without isotopic labelingLacks carbon isotope labeling
3-Hydroxypropanoic acidLacks the oxo group at position 2Does not contain the carbonyl functionality
2-Oxopropanoic acidLacks the hydroxyl group at position 3No hydroxyl group present

Uniqueness

The uniqueness of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid lies in its isotopic labeling with carbon-13, which enhances its utility in research applications. This labeling allows for detailed analysis through nuclear magnetic resonance spectroscopy and other analytical techniques that are not feasible with non-labeled compounds.

XLogP3

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Dates

Modify: 2023-07-17

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